molecular formula C34H38N4O5 B11929479 Avenciguat CAS No. 1579514-06-9

Avenciguat

Cat. No.: B11929479
CAS No.: 1579514-06-9
M. Wt: 582.7 g/mol
InChI Key: KWNFFNFBUMFTHK-UHFFFAOYSA-N
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Description

Avenciguat, also known by its development name BI 685509, is a soluble guanylate cyclase activator developed by Boehringer Ingelheim. It is primarily investigated for its potential therapeutic effects in treating kidney disease, cirrhosis, and other conditions related to impaired nitric oxide signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Avenciguat involves multiple steps, starting from the preparation of key intermediates. The process includes the formation of pyrazole and pyridine derivatives, followed by their coupling and subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to achieve the desired product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can occur at the nitro or carbonyl groups, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can take place at the aromatic rings, where halogen atoms or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Typical nucleophiles include hydroxide ions, amines, and thiols, often under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Avenciguat has a wide range of scientific research applications:

Mechanism of Action

Avenciguat exerts its effects by activating soluble guanylate cyclase, an enzyme that catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate. This activation leads to increased levels of cyclic guanosine monophosphate, which in turn activates downstream signaling pathways involved in vasodilation, inhibition of smooth muscle cell proliferation, and reduction of platelet aggregation . The molecular targets include soluble guanylate cyclase itself and various cyclic guanosine monophosphate-dependent protein kinases and ion channels.

Comparison with Similar Compounds

Properties

CAS No.

1579514-06-9

Molecular Formula

C34H38N4O5

Molecular Weight

582.7 g/mol

IUPAC Name

5-ethoxy-1-[6-[3-methyl-2-[[5-methyl-2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-6-yl]methoxy]phenyl]pyridin-2-yl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C34H38N4O5/c1-4-42-33-29(34(39)40)19-35-38(33)31-10-6-9-30(36-31)28-8-5-7-22(2)32(28)43-21-25-12-11-24-20-37(16-13-27(24)23(25)3)26-14-17-41-18-15-26/h5-12,19,26H,4,13-18,20-21H2,1-3H3,(H,39,40)

InChI Key

KWNFFNFBUMFTHK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NN1C2=CC=CC(=N2)C3=CC=CC(=C3OCC4=C(C5=C(CN(CC5)C6CCOCC6)C=C4)C)C)C(=O)O

Origin of Product

United States

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